6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . These methods involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine involves a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .Scientific Research Applications
Synthesis and Chemical Properties
Research on related imidazo[2,1-b]thiazole compounds has primarily focused on their synthesis and the exploration of their chemical properties. For instance, studies have detailed the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffold, designed based on optimization of virtual screening hit compounds, indicating their potential as inhibitors against human cancer cell lines (Ding et al., 2012). Furthermore, modifications of the imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase highlight the importance of structural adjustments to enhance therapeutic efficacy and reduce side effects (Linton et al., 2011).
Biological Activities and Applications
The compound's derivatives have been examined for various biological activities, including their potential as anti-inflammatory agents, as shown by the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles and their effects on human neutrophil functions (Andreani et al., 2000). Similarly, the synthesis and biological activity of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers reveal the multifaceted applications of such compounds, extending beyond medicinal uses to include materials science and industrial applications (Khalifa et al., 2015).
Anticancer and Antimicrobial Potential
The cytotoxic activity of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives against human cancer cell lines such as HepG2 and MDA-MB-231 highlights the therapeutic potential of these compounds in cancer chemotherapy (Ding et al., 2012). Additionally, novel selenylated imidazo[1,2-a]pyridines have been investigated for breast cancer chemotherapy, demonstrating inhibition of cell proliferation and induction of apoptosis, thereby underscoring the versatility and efficacy of imidazo[2,1-b]thiazole derivatives in targeting various forms of cancer (Almeida et al., 2018).
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-6-4-14(5-7-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-3-2-8-20-9-13/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSBILWTOVMAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.